TCN 213

Description

Properties

IUPAC Name |

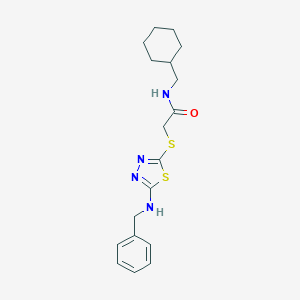

2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4OS2/c23-16(19-11-14-7-3-1-4-8-14)13-24-18-22-21-17(25-18)20-12-15-9-5-2-6-10-15/h2,5-6,9-10,14H,1,3-4,7-8,11-13H2,(H,19,23)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBAZPYFIYYCZBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC(=O)CSC2=NN=C(S2)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of TCN 213

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCN 213 is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a preference for subtypes containing the GluN2A subunit. Its unique mechanism of action, characterized by a dependency on the co-agonist glycine (B1666218), positions it as a valuable tool for dissecting the physiological and pathological roles of GluN2A-containing NMDA receptors. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a negative allosteric modulator of GluN2A-containing NMDA receptors. Its inhibitory effect is not mediated by direct competition with the primary agonist, glutamate (B1630785). Instead, the antagonism of this compound is dependent on the concentration of the co-agonist glycine[1][2][3]. This suggests that this compound binds to a site on the receptor that is distinct from the glutamate binding site and allosterically modulates the receptor's response to glycine.

Key characteristics of this compound's mechanism of action include:

-

Subunit Selectivity: this compound demonstrates a significant selectivity for NMDA receptors containing the GluN2A subunit over those containing the GluN2B subunit. Blockade of GluN1/GluN2B NMDA receptor-mediated currents by this compound is negligible[1][2].

-

Glycine-Dependent Antagonism: The inhibitory potency of this compound is inversely related to the concentration of glycine. Higher concentrations of glycine can overcome the antagonistic effect of this compound, a characteristic described as surmountable antagonism[1][2].

-

Glutamate-Independent Action: The antagonism of this compound is independent of the concentration of glutamate[1][2].

-

Non-competitive Inhibition: Schild analysis of this compound's effect on GluN1/GluN2A receptors yields a plot with a unity slope, which is indicative of a competitive-like interaction at the level of the co-agonist binding site, though it is considered a non-competitive antagonist with respect to glutamate[1][2][4].

Quantitative Data

The following tables summarize the key quantitative data characterizing the pharmacological profile of this compound.

Table 1: Inhibitory Potency of this compound at GluN1/GluN2A Receptors

| Parameter | Value | Conditions | Reference |

| IC50 | 0.55 - 40 µM | Dependent on glycine concentration | [1] |

| KB (Equilibrium Constant) | 2 µM | Determined by Schild analysis | [4] |

Table 2: Comparative Inhibition of GluN1/GluN2A Receptor-Mediated Currents by this compound and TCN 201

| Compound (Concentration) | Glycine Concentration | Mean Inhibition (%) | n (number of experiments) | Reference |

| This compound (10 µM) | 10 µM | 44.0 ± 2.2 | 11 | [4] |

| This compound (10 µM) | 30 µM | 17.3 ± 1.1 | 9 | [4] |

| TCN 201 (10 µM) | 10 µM | 82.4 ± 1.1 | 12 | [4] |

| TCN 201 (10 µM) | 30 µM | 50.7 ± 1.1 | 8 | [4] |

Signaling Pathways

Activation of NMDA receptors, including those containing the GluN2A subunit, leads to an influx of Ca2+ ions, which in turn triggers a cascade of downstream signaling events. These pathways are crucial for synaptic plasticity, learning, and memory, but their overactivation can lead to excitotoxicity and neuronal cell death. This compound, by selectively inhibiting GluN2A-containing receptors, can modulate these signaling cascades.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus laevis Oocytes

This technique is fundamental for studying the electrophysiological properties of ion channels, such as NMDA receptors, expressed in a heterologous system.

1. Oocyte Preparation:

- Harvest oocytes from a female Xenopus laevis frog.

- Treat oocytes with collagenase to remove the follicular layer.

- Inject cRNA encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A) into the oocytes.

- Incubate the injected oocytes for 2-5 days to allow for receptor expression.

2. Electrophysiological Recording:

- Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., containing NaCl, KCl, CaCl2, and a buffer like HEPES).

- Impale the oocyte with two microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current.

- Clamp the membrane potential at a holding potential (e.g., -70 mV).

- Apply agonists (glutamate and glycine) to the perfusion solution to activate the NMDA receptors and record the resulting inward current.

- To study the effect of this compound, co-apply this compound with the agonists at various concentrations.

3. Data Analysis:

- Measure the peak or steady-state current amplitude in the absence and presence of this compound.

- Construct concentration-response curves for this compound to determine its IC50 value.

- For Schild analysis, generate agonist concentration-response curves in the presence of different fixed concentrations of this compound to determine the equilibrium constant (KB).

A[label="Oocyte Harvest\nand Defolliculation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

B[label="cRNA Injection\n(GluN1 + GluN2A)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

C [label="Incubation\n(2-5 days)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

D [label="Placement in\nRecording Chamber", fillcolor="#FBBC05", fontcolor="#202124"];

E [label="Impale with Two\nMicroelectrodes", fillcolor="#FBBC05", fontcolor="#202124"];

F [label="Voltage Clamp\n(-70 mV)", fillcolor="#FBBC05", fontcolor="#202124"];

G [label="Agonist Application\n(Glutamate + Glycine)", fillcolor="#34A853", fontcolor="#FFFFFF"];

H [label="Co-application of\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

I[label="Record Inward\nCurrent", fillcolor="#FBBC05", fontcolor="#202124"];

J [label="Data Analysis\n(IC50, Schild Plot)", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B;

B -> C;

C -> D;

D -> E;

E -> F;

F -> G;

G -> I;

G -> H;

H -> I;

I -> J;

}

NMDA-Induced Excitotoxicity Assay in Primary Cortical Neurons

This assay assesses the neuroprotective effects of this compound against excitotoxic cell death mediated by NMDA receptor overactivation.

1. Primary Cortical Neuron Culture:

- Dissect the cerebral cortices from embryonic day 18 (E18) rat or mouse pups.

- Dissociate the tissue into a single-cell suspension using enzymatic digestion (e.g., with trypsin) and mechanical trituration.

- Plate the neurons on poly-D-lysine coated culture dishes in a suitable neuronal culture medium.

- Culture the neurons for 10-14 days in vitro (DIV) to allow for maturation and expression of a mixed population of GluN2A- and GluN2B-containing NMDA receptors.

2. Excitotoxicity Induction and Treatment:

- Pre-incubate the mature cortical neurons with various concentrations of this compound for a defined period (e.g., 30 minutes).

- Expose the neurons to a high concentration of NMDA (e.g., 100 µM) in the presence of glycine (e.g., 10 µM) for a short duration (e.g., 15-30 minutes) to induce excitotoxicity.

- Wash the neurons to remove NMDA and this compound and return them to the original culture medium.

- Incubate the neurons for 24 hours.

3. Assessment of Cell Viability:

- Quantify neuronal cell death using methods such as the lactate (B86563) dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells into the culture medium.

- Alternatively, use cell viability stains like propidium (B1200493) iodide (stains dead cells) and Hoechst 33342 (stains all nuclei) to visualize and quantify live and dead neurons.

4. Data Analysis:

- Calculate the percentage of neuroprotection conferred by this compound by comparing the cell death in this compound-treated cultures to that in cultures treated with NMDA alone.

- Determine the concentration of this compound that provides 50% protection (EC50) against NMDA-induced excitotoxicity.

Conclusion

This compound is a highly selective GluN2A-containing NMDA receptor antagonist with a unique glycine-dependent mechanism of action. Its properties make it an invaluable pharmacological tool for elucidating the specific roles of GluN2A subunits in synaptic function and dysfunction. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting GluN2A-containing NMDA receptors with compounds like this compound.

References

- 1. This compound | NMDAR | TargetMol [targetmol.com]

- 2. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a GluN2A-selective, glycine-dependent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

TCN 213: A Technical Guide to a Selective GluN2A NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCN 213 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a pronounced preference for subtypes containing the GluN2A subunit. As a glycine-dependent, glutamate-independent antagonist, its mechanism of action offers a nuanced approach to modulating NMDA receptor activity. This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, experimental methodologies for its characterization, and an exploration of the relevant signaling pathways. This document is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of targeting GluN2A-containing NMDA receptors.

Core Properties of this compound

This compound is distinguished by its selective, activity-dependent blockade of NMDA receptors. Its antagonism is surmountable and dependent on the concentration of the co-agonist glycine (B1666218), while being independent of the primary agonist, glutamate (B1630785). This property allows for a fine-tuned modulation of neuronal excitability, particularly in regions and during developmental stages where GluN2A subunits are prominently expressed. Studies have demonstrated that this compound has a negligible blocking effect on NMDA receptors containing the GluN2B subunit, highlighting its selectivity.[1]

Quantitative Pharmacological Data

The selectivity and potency of this compound have been quantified through various electrophysiological and pharmacological assays. The following table summarizes the key quantitative data available for this compound and its closely related analog, TCN 201, for comparative purposes.

| Compound | Receptor Subtype | Parameter | Value | Notes |

| This compound | GluN1/GluN2A | KB | ~2.1 µM | Determined by Schild analysis.[2] |

| GluN1/GluN2A | % Inhibition | 44.0 ± 2.2% | At 10 µM this compound with 10 µM glycine.[3] | |

| GluN1/GluN2B | % Inhibition | Negligible | [1] | |

| TCN 201 | GluN1/GluN2A | KB | 70 nM | Determined by Schild analysis; ~30-fold more potent than this compound.[2] |

| GluN1/GluN2A | % Inhibition | 82.4 ± 1.1% | At 10 µM TCN 201 with 10 µM glycine. | |

| GluN1/GluN2B | % Inhibition | Little antagonism |

Experimental Protocols

The primary method for characterizing the pharmacological properties of this compound is the two-electrode voltage-clamp (TEVC) technique using Xenopus laevis oocytes. This system allows for the heterologous expression of specific NMDA receptor subunit combinations, providing a clean and controllable environment for studying drug-receptor interactions.

Detailed Methodology: Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

-

Oocyte Preparation and cRNA Injection:

-

Stage V-VI oocytes are harvested from female Xenopus laevis frogs.

-

The oocytes are defolliculated, typically by enzymatic digestion (e.g., collagenase treatment) followed by manual removal of the follicular layer.

-

Complementary RNA (cRNA) encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A) are injected into the oocyte cytoplasm. The ratio of injected cRNA is optimized to ensure proper receptor assembly.

-

Injected oocytes are incubated for 2-5 days at 16-18°C in a suitable medium (e.g., Barth's solution) to allow for receptor expression on the oocyte membrane.

-

-

Electrophysiological Recording:

-

An oocyte expressing the target receptors is placed in a recording chamber and continuously perfused with a recording solution.

-

Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are impaled into the oocyte. One electrode measures the membrane potential, while the other injects current to clamp the membrane potential at a desired holding potential (typically -40 mV to -70 mV).

-

The recording solution contains a defined concentration of glutamate (e.g., 100 µM) and varying concentrations of glycine to activate the NMDA receptors.

-

This compound is applied at various concentrations to the perfusion solution to determine its inhibitory effect on the glutamate and glycine-evoked currents.

-

-

Data Analysis (Schild Analysis):

-

To determine the equilibrium dissociation constant (KB) of this compound, a Schild analysis is performed.

-

Concentration-response curves for the co-agonist glycine are generated in the absence and presence of multiple fixed concentrations of this compound.

-

The dose ratio (the ratio of the EC50 of glycine in the presence of the antagonist to the EC50 in its absence) is calculated for each antagonist concentration.

-

A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration.

-

For a competitive antagonist, the data should fall on a straight line with a slope of 1. The x-intercept of this line provides the log KB value.

-

Signaling Pathways and Inferred Downstream Effects

Selective blockade of GluN2A-containing NMDA receptors by this compound is expected to modulate downstream signaling cascades that are critical for synaptic plasticity and neuronal function. While direct studies on the specific downstream effects of this compound are limited, we can infer the likely consequences based on the known roles of GluN2A subunits in NMDA receptor signaling.

NMDA receptor activation leads to an influx of Ca2+, which acts as a second messenger to initiate a variety of intracellular signaling pathways. The subunit composition of the NMDA receptor, particularly the type of GluN2 subunit, dictates the amplitude and duration of this Ca2+ signal, and consequently, the downstream cellular response.

Caption: Inferred signaling pathway modulated by this compound.

It is well-established that the activation of GluN2A-containing NMDA receptors is preferentially linked to the induction of long-term potentiation (LTP), a cellular correlate of learning and memory. This process is often mediated by the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and the Ras-ERK signaling pathway, leading to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein) and subsequent changes in gene expression that support synaptic strengthening. Therefore, by selectively antagonizing GluN2A-containing receptors, this compound is hypothesized to dampen the signaling cascades that lead to LTP.

Caption: Experimental workflow for characterizing this compound.

Pharmacokinetics and In Vivo Studies

To date, there is a notable lack of publicly available information regarding the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. Similarly, in vivo studies investigating the behavioral or physiological effects of this compound are not readily found in the published literature. This represents a significant knowledge gap and a crucial area for future research to ascertain the therapeutic potential and safety profile of this compound. The development of any CNS drug is highly dependent on its ability to cross the blood-brain barrier and maintain a suitable pharmacokinetic profile.

Conclusion

This compound is a valuable pharmacological tool for dissecting the specific roles of GluN2A-containing NMDA receptors in neuronal function and dysfunction. Its selective, glycine-dependent antagonism provides a unique mechanism for modulating NMDA receptor activity. While its in vitro pharmacological profile is partially characterized, further studies are required to fully elucidate its selectivity across all NMDA receptor subtypes, its impact on downstream signaling pathways, and its in vivo efficacy and pharmacokinetic properties. Such research will be instrumental in determining the potential of this compound and other GluN2A-selective antagonists as therapeutic agents for a range of neurological and psychiatric disorders.

References

- 1. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using this compound, a GluN2A-selective, glycine-dependent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]

TCN 213: A Technical Guide to its Pharmacology and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCN 213 is a selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit. Its unique glycine-dependent mechanism of action and selectivity over GluN2B-containing receptors make it a valuable pharmacological tool for dissecting the roles of different NMDA receptor subtypes in neuronal function and disease. This document provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization. Furthermore, it explores the downstream signaling pathways modulated by GluN2A-containing NMDA receptors and discusses the potential therapeutic applications of this compound in neurological disorders.

Core Pharmacology of this compound

This compound is a potent and selective antagonist of NMDA receptors that incorporate the GluN2A subunit.[1][2] Its inhibitory action is notable for its dependence on the concentration of the co-agonist glycine, rather than glutamate (B1630785).[2] This characteristic suggests a modulatory binding site rather than direct competition at the glutamate binding site. This compound has demonstrated negligible blockade of NMDA receptors containing the GluN2B subunit, highlighting its selectivity.[1][2] This selectivity allows for the specific investigation of the physiological and pathological roles of GluN2A-containing NMDA receptors.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the activity of this compound.

| Parameter | Value | Receptor Subtype | Species | Assay Conditions | Reference |

| Equilibrium Constant (KB) | 2 µM | GluN1/GluN2A | Xenopus laevis oocytes | Two-electrode voltage clamp (Schild analysis) |

| Compound | Glycine Concentration | Inhibition of GluN1/GluN2A Current | Reference |

| This compound | 10 µM | 44.0 ± 2.2% | |

| This compound | 30 µM | 17.3% |

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Recordings in Xenopus laevis Oocytes

This protocol is essential for characterizing the pharmacological properties of compounds acting on ion channels, such as NMDA receptors, expressed in a controlled system.

1. Oocyte Preparation:

-

Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

-

Inject cRNA encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A in a 1:1 or 1:2 ratio) into the oocytes.

-

Incubate the injected oocytes for 2-7 days at 15-18°C in Barth's solution supplemented with antibiotics.

2. Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., containing in mM: 90 NaCl, 1 KCl, 10 HEPES, 0.5 BaCl₂, 0.01 EDTA, pH 7.4).

-

Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage clamping and the other for current recording.

-

Clamp the oocyte membrane potential at a holding potential of -40 mV to -70 mV.

-

Apply agonists (e.g., glutamate and glycine) to elicit NMDA receptor-mediated currents.

-

To determine the effect of this compound, co-apply the compound with the agonists and measure the change in current amplitude.

-

For Schild analysis, generate concentration-response curves for the agonist in the presence of multiple fixed concentrations of this compound to determine the equilibrium constant (KB).

3. Data Analysis:

-

Analyze the recorded currents using appropriate software to measure peak current amplitudes.

-

Calculate the percentage of inhibition caused by this compound.

-

Construct concentration-inhibition curves and fit them with a suitable equation to determine IC50 values.

-

Perform Schild analysis to determine the nature of the antagonism (competitive vs. non-competitive) and the KB.

Primary Cortical Neuron Culture and Excitotoxicity Assay

This protocol allows for the study of the effects of compounds on native neuronal receptors and their role in neuronal survival.

1. Neuron Culture Preparation:

-

Dissect cortices from embryonic (E18) or early postnatal (P0-P1) rat or mouse pups.

-

Dissociate the cortical tissue into single cells using enzymatic digestion (e.g., with papain or trypsin) followed by mechanical trituration.

-

Plate the neurons on culture dishes pre-coated with an adhesion factor (e.g., poly-D-lysine).

-

Culture the neurons in a suitable medium (e.g., Neurobasal medium supplemented with B27 and glutamine) at 37°C in a humidified incubator with 5% CO₂.

2. Excitotoxicity Assay:

-

After a desired time in culture (e.g., 7-14 days in vitro), expose the neurons to an excitotoxic concentration of NMDA or glutamate for a defined period (e.g., 10-30 minutes).

-

To test the neuroprotective effect of this compound, pre-incubate the neurons with the compound for a specific duration before and during the excitotoxic insult.

-

After the insult, wash the neurons and return them to their original culture medium.

-

Assess cell viability 12-24 hours later using a suitable assay, such as:

-

Lactate dehydrogenase (LDH) assay: Measures the release of LDH from damaged cells into the culture medium.

-

Live/dead staining: Uses fluorescent dyes (e.g., calcein-AM and ethidium (B1194527) homodimer-1) to differentiate between live and dead cells.

-

Morphological assessment: Visually inspect the neurons for signs of damage, such as neurite blebbing and cell body swelling.

-

3. Data Analysis:

-

Quantify the results of the cell viability assay.

-

Compare the viability of neurons treated with the excitotoxin alone to those co-treated with this compound.

-

Calculate the percentage of neuroprotection afforded by this compound.

Signaling Pathways and Therapeutic Potential

Downstream Signaling of GluN2A-Containing NMDA Receptors

Activation of GluN2A-containing NMDA receptors initiates a cascade of intracellular signaling events that are crucial for synaptic plasticity and neuronal survival. The C-terminal domain of the GluN2A subunit serves as a scaffold for a complex of signaling proteins.

Caption: GluN2A-NMDA receptor signaling cascade.

Upon activation by glutamate and a co-agonist, GluN2A-containing NMDA receptors allow the influx of calcium (Ca²⁺) into the postsynaptic neuron. This Ca²⁺ signal activates several downstream effectors, often anchored by the scaffolding protein PSD-95. Key signaling molecules include Calcium/calmodulin-dependent protein kinase II (CaMKII) and the Ras-GRF2/Erk Map Kinase pathway. These pathways ultimately converge on the transcription factor cAMP response element-binding protein (CREB), which promotes the expression of pro-survival genes.

Experimental Workflow for this compound Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a compound like this compound.

Caption: Preclinical evaluation workflow for this compound.

Therapeutic Potential

The selective antagonism of GluN2A-containing NMDA receptors by this compound suggests its potential therapeutic utility in a range of neurological and psychiatric disorders where NMDA receptor dysfunction is implicated. By specifically targeting the GluN2A subunit, this compound may offer a more refined therapeutic approach with fewer side effects compared to non-selective NMDA receptor antagonists.

Potential therapeutic areas include:

-

Neurodegenerative Diseases: In conditions such as Alzheimer's and Huntington's disease, excitotoxicity mediated by over-activation of NMDA receptors contributes to neuronal death. A selective antagonist like this compound could potentially mitigate this damage while preserving essential physiological NMDA receptor function.

-

Psychiatric Disorders: Dysregulation of NMDA receptor signaling is implicated in schizophrenia and depression. Modulating specific NMDA receptor subtypes could help to rebalance (B12800153) neuronal circuits.

-

Epilepsy: Given the role of NMDA receptors in excitatory neurotransmission, selective antagonists may have anti-convulsant properties.

-

Neuropathic Pain: NMDA receptors in the spinal cord are involved in the central sensitization that underlies chronic pain states.

It is important to note that while the pharmacology of this compound as a research tool is well-documented, extensive in vivo studies demonstrating its therapeutic efficacy in animal models of these diseases are currently limited in the published literature. Further research is required to fully elucidate the therapeutic potential of this compound.

Conclusion

This compound is a selective and potent antagonist of GluN2A-containing NMDA receptors with a unique glycine-dependent mechanism of action. Its selectivity makes it an invaluable tool for investigating the specific roles of this receptor subtype in health and disease. The detailed experimental protocols provided herein offer a guide for its further characterization. While the therapeutic potential of this compound is promising, particularly in the context of neurodegenerative and psychiatric disorders, further in vivo studies are necessary to validate its efficacy and safety in preclinical models. The continued investigation of this compound and other GluN2A-selective modulators holds significant promise for the development of novel and targeted therapies for a range of challenging neurological conditions.

References

The Discovery and Development of TCN 213: A GluN2A-Selective NMDA Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TCN 213 is a potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit. Its discovery has provided the scientific community with a valuable pharmacological tool to dissect the physiological and pathological roles of GluN2A-containing NMDA receptors. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It includes a summary of its in vitro efficacy, detailed experimental protocols for its characterization, and an exploration of the signaling pathways it modulates. This document is intended to serve as a resource for researchers and drug development professionals interested in the pharmacology of NMDA receptors and the therapeutic potential of GluN2A-selective antagonists.

Introduction

The N-methyl-D-aspartate receptor (NMDAR) is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. NMDARs are heterotetramers typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The GluN2 subunit composition (GluN2A-D) dictates the biophysical and pharmacological properties of the receptor complex. The developmental switch from predominantly GluN2B-containing NMDARs in early life to a higher proportion of GluN2A-containing receptors in the mature brain underscores the distinct roles of these subunits. Dysregulation of NMDAR function, particularly involving the GluN2A subunit, has been implicated in a variety of neurological and psychiatric disorders, including epilepsy and schizophrenia.

The development of subunit-selective NMDAR antagonists is crucial for both basic research and as potential therapeutic agents with improved side-effect profiles compared to non-selective NMDAR blockers. This compound emerged from high-throughput screening as a novel compound with high selectivity for GluN2A-containing NMDARs over those containing the GluN2B subunit.[1] This guide details the key findings related to this compound, providing a technical foundation for its use in research and potential further development.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its related compound, TCN 201.

Table 1: In Vitro Efficacy of this compound at NMDA Receptors

| Receptor Subtype | Agonists | This compound IC₅₀ (µM) | Inhibition (%) | Notes | Reference |

| GluN1/GluN2A | 100 µM Glutamate (B1630785) + 3 µM Glycine (B1666218) | 0.55-40 | 44.0 ± 2.2 | Antagonism is glycine-dependent. | [2][3][4] |

| GluN1/GluN2B | 100 µM Glutamate + 3 µM Glycine | - | Negligible | Demonstrates high selectivity for GluN2A over GluN2B. | [1][2] |

Table 2: Comparative Analysis of this compound and TCN 201

| Compound | Receptor Subtype | Glycine Concentration (µM) | Inhibition (%) | Relative Potency | Reference |

| This compound | GluN1/GluN2A | 10 | 44.0 ± 2.2 | - | [3][4] |

| TCN 201 | GluN1/GluN2A | 10 | 82.4 ± 1.1 | ~30-fold more potent than this compound | [4] |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. The following are protocols for key experiments used in the characterization of this compound.

Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus laevis Oocytes

This technique is fundamental for characterizing the pharmacological properties of ion channels expressed in a controlled system.

Protocol:

-

Oocyte Preparation:

-

Harvest stage V-VI oocytes from female Xenopus laevis.

-

Defolliculate the oocytes by incubation in a solution of collagenase type I (2 mg/mL in Ca²⁺-free OR-2 solution) for 1-2 hours at room temperature with gentle agitation.

-

Wash the oocytes thoroughly with Barth's solution and store them at 18°C.

-

-

cRNA Injection:

-

Prepare cRNAs for human GluN1 and GluN2A or GluN2B subunits.

-

Inject oocytes with a 1:1 ratio of GluN1 and GluN2 cRNA (approximately 50 nL total volume) using a Nanoject injector.

-

Incubate the injected oocytes for 2-5 days at 18°C to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with recording solution (in mM: 90 NaCl, 1 KCl, 10 HEPES, 0.5 BaCl₂, 0.01 EDTA, pH 7.4 with NaOH).

-

Impale the oocyte with two glass microelectrodes (0.5-5 MΩ resistance) filled with 3 M KCl.

-

Voltage-clamp the oocyte at a holding potential of -70 mV using a suitable amplifier.

-

Record currents evoked by the application of glutamate and glycine in the presence and absence of varying concentrations of this compound.

-

-

Data Analysis:

-

Measure the peak current amplitude in response to agonist application.

-

Construct concentration-response curves for this compound inhibition and calculate the IC₅₀ value using a non-linear regression fit.

-

Primary Cortical Neuron Culture and NMDA-Induced Excitotoxicity Assay

This assay is used to assess the neuroprotective effects of this compound against glutamate-induced cell death.

Protocol:

-

Neuron Culture Preparation:

-

Dissect cortices from embryonic day 18 (E18) rat pups in ice-cold Hanks' Balanced Salt Solution (HBSS).

-

Mince the tissue and incubate in 0.25% trypsin-EDTA for 15 minutes at 37°C.

-

Triturate the tissue gently with a fire-polished Pasteur pipette in DMEM supplemented with 10% fetal bovine serum to obtain a single-cell suspension.

-

Plate the cells on poly-D-lysine-coated plates or coverslips in Neurobasal medium supplemented with B-27 and GlutaMAX.

-

Culture the neurons at 37°C in a humidified incubator with 5% CO₂. Experiments are typically performed on mature cultures (DIV 12-14).[1]

-

-

Excitotoxicity Induction:

-

Wash the cultured neurons with a HEPES-buffered salt solution (HBSS).

-

Expose the neurons to a toxic concentration of NMDA (e.g., 100 µM) and glycine (10 µM) in HBSS for a defined period (e.g., 30 minutes).

-

For the treatment group, co-incubate with this compound at various concentrations.

-

-

Assessment of Cell Viability:

-

After the excitotoxic insult, wash the cells and return them to their original culture medium.

-

24 hours later, assess cell viability using a lactate (B86563) dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells into the culture medium, or by staining with a live/dead cell viability kit (e.g., Calcein-AM/Ethidium Homodimer-1).

-

-

Data Analysis:

-

Quantify cell death in each condition and normalize to the control group (no NMDA exposure).

-

Determine the concentration-dependent neuroprotective effect of this compound.

-

Signaling Pathways and Mechanism of Action

This compound's selective antagonism of GluN2A-containing NMDARs allows for the modulation of specific downstream signaling cascades.

Mechanism of Action at the NMDA Receptor

This compound acts as a negative allosteric modulator (NAM) of GluN2A-containing NMDARs. Its antagonistic effect is dependent on the concentration of the co-agonist glycine, but independent of the glutamate concentration.[1] This suggests that this compound binds to a site on the receptor that is distinct from the glutamate binding site and allosterically modulates the receptor's response to glycine. The antagonism is surmountable, and a Schild plot analysis yields a slope of unity, which is characteristic of a competitive interaction at the level of the co-agonist binding site.[1]

Downstream Signaling Pathways

Activation of GluN2A-containing NMDARs is known to trigger several intracellular signaling cascades that are crucial for synaptic plasticity and cell survival. One of the key pathways involves the activation of the Ras-extracellular signal-regulated kinase (ERK) pathway. ERK can then translocate to the nucleus and phosphorylate transcription factors such as the cAMP response element-binding protein (CREB), leading to changes in gene expression. By blocking GluN2A-containing NMDARs, this compound is expected to inhibit this signaling cascade.

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the synthesis of structurally related N-substituted 2-({5-amino-1,3,4-thiadiazol-2-yl}thio)acetamides has been described. A plausible synthetic route for this compound would involve the following key steps:

-

Formation of the 1,3,4-thiadiazole (B1197879) core: This is typically achieved through the cyclization of a thiosemicarbazide (B42300) derivative.

-

Introduction of the benzylamino group at the 5-position.

-

Thioether linkage: Reaction of the 2-mercapto-1,3,4-thiadiazole with a haloacetamide derivative.

-

Amide formation: Coupling of the resulting carboxylic acid with cyclohexylmethanamine.

Preclinical Development

In Vivo Studies

Detailed in vivo pharmacokinetic and biodistribution data for this compound are not extensively reported in publicly accessible literature. Such studies in rodent models would be essential to determine key parameters like half-life, bioavailability, brain penetration, and metabolic stability. These parameters are critical for assessing the therapeutic potential of this compound for central nervous system disorders.

Given its selective antagonism of GluN2A-containing NMDARs, this compound would be a valuable tool to investigate the role of this specific receptor subtype in various animal models of neurological and psychiatric diseases, including:

-

Epilepsy Models: Such as the maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models to assess anticonvulsant activity.

-

Models of Schizophrenia: Including phencyclidine (PCP) or ketamine-induced models to evaluate effects on psychosis-like behaviors.

-

Models of Neuropathic Pain: To investigate the role of GluN2A in the development and maintenance of chronic pain states.

-

Models of Learning and Memory: To further elucidate the specific contribution of GluN2A-containing NMDARs to cognitive processes.

Clinical Trials

To date, there is no publicly available information indicating that this compound has entered human clinical trials. The development of a compound from a preclinical tool to a clinical candidate would require extensive safety, toxicology, and pharmacokinetic studies.

Conclusion

This compound is a significant pharmacological tool that has advanced our understanding of the specific roles of GluN2A-containing NMDA receptors. Its high selectivity and well-characterized in vitro mechanism of action make it an invaluable probe for dissecting the complex signaling pathways regulated by these receptors. While further in vivo characterization is necessary to fully evaluate its therapeutic potential, the information presented in this technical guide provides a solid foundation for researchers and drug development professionals working in the field of neuroscience and NMDAR pharmacology. The continued investigation of this compound and other GluN2A-selective modulators holds promise for the development of novel therapeutics for a range of debilitating neurological and psychiatric disorders.

References

- 1. Frontiers | Multi-faceted regulation of CREB family transcription factors [frontiersin.org]

- 2. N-(cyclohexylmethyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide | C21H27N3O2S2 | CID 16899514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Role of ERK1/2 Pathway in the Pathophysiology of Alzheimer’s Disease: An Overview and Update on New Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Regulator of Calcineurin 1 (RCAN1/DSCR1) Activates the cAMP Response Element-binding Protein (CREB) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

TCN 213: A Technical Guide for Investigating GluN2A-Mediated Synaptic Plasticity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of TCN 213, a selective antagonist of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its use in studying synaptic plasticity, and visualizes relevant signaling pathways and workflows.

Introduction to this compound

This compound is a valuable pharmacological tool for dissecting the specific roles of GluN2A-containing NMDA receptors in synaptic function and plasticity.[1][2] NMDA receptors are critical for various forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), which are widely considered to be the cellular correlates of learning and memory. The diverse subunit composition of NMDA receptors, typically comprising two GluN1 subunits and two GluN2 subunits (A-D), gives rise to distinct functional properties. This compound's selectivity for the GluN2A subunit allows researchers to investigate the specific contributions of this subunit to synaptic transmission and plasticity, particularly in the context of the developmental switch from predominantly GluN2B- to GluN2A-containing receptors.[1][2]

Mechanism of Action

This compound acts as a selective, surmountable, and glycine-dependent antagonist of GluN1/GluN2A NMDA receptors.[1] Its antagonistic activity is dependent on the concentration of the co-agonist glycine (B1666218), but not the primary agonist glutamate (B1630785). This suggests that this compound may act at or near the glycine-binding site on the GluN1 subunit, allosterically modulating the receptor's function in a GluN2A-subunit-dependent manner. Schild analysis has confirmed its surmountable antagonism with a unity slope. Importantly, this compound exhibits negligible blockade of GluN1/GluN2B NMDA receptor-mediated currents, highlighting its selectivity.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a basis for experimental design and data interpretation.

Table 1: this compound Potency at GluN1/GluN2A Receptors

| Parameter | Value | Glycine Concentration | Notes | Reference |

| IC50 | 0.55 µM | 75 nM | The half-maximal inhibitory concentration (IC50) of this compound is highly dependent on the ambient glycine concentration. | |

| IC50 | 3.5 µM | 750 nM | As glycine concentration increases, a higher concentration of this compound is required for inhibition. | |

| IC50 | 40 µM | 7500 nM | This demonstrates the competitive nature of the interaction with respect to glycine. | |

| K_B_ | 2 µM | Not specified | The equilibrium constant (K_B_) was determined by Schild analysis. |

Table 2: Comparative Inhibition of GluN1/GluN2A Receptors by this compound and TCN 201

| Compound | Inhibition (%) at 10 µM Glycine | Inhibition (%) at 30 µM Glycine | Notes | Reference |

| This compound | 44.0 ± 2.2% | 17.3 ± 1.4% | This compound shows significant but less potent inhibition compared to TCN 201. | |

| TCN 201 | 82.4 ± 1.1% | 50.7 ± 1.1% | TCN 201 is a more potent GluN2A-selective antagonist. |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study synaptic plasticity.

Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus laevis Oocytes

This technique is fundamental for characterizing the pharmacological properties of this compound on specific NMDA receptor subunit combinations.

Protocol:

-

Oocyte Preparation: Surgically harvest oocytes from female Xenopus laevis frogs and defolliculate them by enzymatic digestion (e.g., with collagenase).

-

cRNA Injection: Inject cRNA encoding human or rodent GluN1 and GluN2A (or other GluN2 subunits for selectivity testing) subunits into the oocytes. Incubate the oocytes for 2-5 days to allow for receptor expression.

-

Recording Setup: Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96). Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

-

Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

Drug Application: Apply glutamate and glycine to activate the NMDA receptors and record the resulting inward current. To test the effect of this compound, co-apply it with the agonists at various concentrations.

-

Data Analysis: Measure the peak amplitude of the NMDA receptor-mediated currents in the absence and presence of this compound to determine the percentage of inhibition and calculate IC50 values.

Primary Cortical Neuron Culture and Electrophysiology

Studying the effects of this compound on native NMDA receptors in a more physiological context can be achieved using primary neuronal cultures.

Protocol:

-

Culture Preparation: Dissect cortices from embryonic day 18 (E18) rat or mouse pups. Dissociate the tissue enzymatically (e.g., with trypsin or papain) and mechanically triturate to obtain a single-cell suspension. Plate the neurons on poly-D-lysine/laminin-coated coverslips or dishes in a suitable culture medium.

-

Electrophysiological Recording: After a desired number of days in vitro (DIV), transfer a coverslip with cultured neurons to a recording chamber on an inverted microscope. Perform whole-cell patch-clamp recordings from individual neurons.

-

NMDA-Evoked Currents: Locally apply NMDA and glycine using a puffer pipette to evoke NMDA receptor-mediated currents.

-

This compound Application: Bath-apply this compound at various concentrations and measure its effect on the amplitude of NMDA-evoked currents. This can be used to assess the developmental expression of GluN2A-containing receptors.

-

Synaptic Recordings: Record miniature excitatory postsynaptic currents (mEPSCs) or evoked EPSCs to study the effect of this compound on synaptic transmission.

Long-Term Potentiation (LTP) and Long-Term Depression (LTD) in Hippocampal Slices

This ex vivo preparation is a classic model for studying synaptic plasticity and is well-suited for investigating the role of GluN2A-containing receptors using this compound.

Protocol:

-

Slice Preparation: Rapidly dissect the hippocampus from a rodent brain in ice-cold artificial cerebrospinal fluid (aCSF). Cut transverse slices (300-400 µm thick) using a vibratome.

-

Recovery: Allow the slices to recover in an interface or submerged chamber with oxygenated aCSF for at least 1 hour.

-

Recording: Transfer a slice to a recording chamber and place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Record stable baseline fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

LTP/LTD Induction:

-

LTP: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.

-

LTD: Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).

-

-

This compound Application: To investigate the role of GluN2A in LTP or LTD, bath-apply this compound before and during the induction protocol.

-

Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes after the induction protocol to assess the magnitude and stability of LTP or LTD.

-

Data Analysis: Normalize the fEPSP slope to the baseline and plot the time course of the change in synaptic strength.

Signaling Pathways

The activation of GluN2A-containing NMDA receptors initiates downstream signaling cascades that are crucial for synaptic plasticity. This compound, by blocking these receptors, can modulate these pathways.

Activation of synaptic GluN2A-containing NMDA receptors is often associated with the activation of pro-survival pathways. This includes the activation of the transcription factor cAMP response element-binding protein (CREB), which in turn upregulates the expression of brain-derived neurotrophic factor (BDNF). In contrast, the activation of extrasynaptic NMDA receptors, which are often enriched in GluN2B subunits, has been linked to pro-death signaling. The precise signaling events following GluN2A blockade by this compound are a subject of ongoing research, but are predicted to involve the attenuation of calcium influx and subsequent downstream calcium-dependent signaling pathways.

Conclusion

This compound is a powerful and selective tool for elucidating the specific functions of GluN2A-containing NMDA receptors in the complex processes of synaptic plasticity. Its glycine-dependent mechanism of action and high selectivity over GluN2B-containing receptors make it an invaluable asset for researchers in neuroscience and drug development. The experimental protocols and data presented in this guide provide a solid foundation for designing and interpreting experiments aimed at understanding the molecular underpinnings of learning and memory and for the development of novel therapeutics targeting specific NMDA receptor subtypes.

References

The Role of GluN2A Subunits in Neurodevelopment: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-methyl-D-aspartate receptors (NMDARs) are ionotropic glutamate (B1630785) receptors critical for excitatory synaptic transmission, plasticity, and the overall development of the central nervous system (CNS).[1][2] These receptors are heterotetrameric complexes, typically composed of two obligatory GluN1 subunits and two modulatory GluN2 subunits.[2][3] The specific GluN2 subunit (A, B, C, or D) incorporated into the receptor complex dictates its biophysical properties, pharmacological sensitivities, and downstream signaling capabilities.[3]

This technical guide focuses on the GluN2A subunit, encoded by the GRIN2A gene. The incorporation of GluN2A into synaptic NMDARs is a hallmark of neuronal maturation, playing a pivotal role in refining synaptic circuits and modulating synaptic plasticity. Furthermore, dysfunction of the GluN2A subunit, arising from genetic variants, is increasingly implicated in a spectrum of severe neurodevelopmental disorders, including developmental and epileptic encephalopathies (DEE), intellectual disability, and autism spectrum disorders. Understanding the precise role of GluN2A in neurodevelopment is therefore crucial for elucidating the pathophysiology of these conditions and for the development of targeted therapeutics.

Developmental Expression and the "GluN2B-to-GluN2A Switch"

A fundamental event in the maturation of forebrain synapses is the developmental "switch" in NMDAR subunit composition, characterized by a progressive increase in the expression and synaptic incorporation of GluN2A subunits, which gradually replace or supplement the neonatally dominant GluN2B subunits.

Expression Timeline

In the rodent forebrain, GluN2B is the predominant subunit at birth, essential for synaptogenesis. GluN2A expression begins postnatally, increasing significantly during the second and third postnatal weeks, a critical period for experience-dependent plasticity and circuit refinement. This transition from GluN2B- to GluN2A-containing receptors is not merely a replacement but a dynamic, activity-dependent process that fine-tunes synaptic function. The increase in GluN2A expression levels, rather than specific C-terminal domain-driven events, appears to be the primary driver for this developmental switch.

Caption: The activity-dependent developmental switch in NMDAR subunits.

Quantitative Data: Developmental Expression

| Stage | Key Event | Predominant Forebrain Subunit(s) | Reference(s) |

| Embryonic / Perinatal | Synaptogenesis begins | GluN2B | |

| Postnatal Day 7 (P7) | GluN2A expression begins to increase | GluN2B, increasing GluN2A | |

| P12 - P30 | Peak of the developmental switch; significant incorporation of GluN2A into synapses | GluN2A and GluN2B | |

| Adult | GluN2A is widely and abundantly expressed throughout the CNS; GluN2B expression is restricted to the forebrain | GluN2A, GluN2B (forebrain) |

Biophysical and Signaling Properties

The inclusion of the GluN2A subunit confers distinct electrophysiological and signaling properties to the NMDAR complex. These properties are fundamental to its role in synaptic transmission and plasticity.

Channel Kinetics and Conductance

GluN2A-containing NMDARs exhibit faster kinetics compared to their GluN2B-containing counterparts. This includes a faster recovery from desensitization and a more rapid deactivation time course following glutamate removal. These receptors also have a high channel open probability and high conductance, allowing for large, transient currents that are crucial for the precise timing of synaptic signaling.

Signaling Hub at the C-Terminal Domain (CTD)

The intracellular C-terminal domain (CTD) of the GluN2A subunit serves as a critical scaffold for a diverse array of signaling proteins. This "signalosome" allows the receptor to couple calcium influx to specific downstream intracellular cascades. Key interacting proteins include:

-

Postsynaptic Density (PSD) proteins (e.g., PSD-95): Anchor the receptor at the synapse.

-

Ca2+/calmodulin-dependent protein kinase II (CaMKII): A key enzyme in the induction of long-term potentiation (LTP).

-

Ras-GRF2: A Guanine nucleotide exchange factor that links NMDAR activity to the MAPK/ERK signaling pathway, which is important for gene expression and late-phase LTP.

-

IQGAP1: A scaffolding protein that connects NMDAR signaling to the cytoskeleton and other pathways involving Rac1 and Cdc42.

Synaptic NMDARs, which are enriched with GluN2A in mature neurons, primarily mediate pro-survival and synaptic plasticity pathways, such as the activation of CREB and the expression of Brain-Derived Neurotrophic Factor (BDNF).

Caption: The GluN2A C-Terminal Domain (CTD) as a signaling hub.

Quantitative Data: Biophysical Properties

| Property | GluN1/GluN2A Receptors | GluN1/GluN2B Receptors | Reference(s) |

| Deactivation Kinetic (τdecay) | Fast (~50 ms) | Slow (~400 ms) | |

| Channel Open Probability | High | Lower | |

| Single-channel Conductance | High (~40-50 pS) | High (~40-50 pS) | |

| Mg2+ Sensitivity (IC50) | High (~15 µM at -100 mV) | High (~15 µM at -100 mV) | |

| Desensitization Recovery | Fast | Slower |

Role in Synaptic Plasticity and Circuit Maturation

The properties conferred by GluN2A are essential for its role in long-term potentiation (LTP), a cellular correlate of learning and memory. While GluN2B is critical for initiating plasticity in early development, GluN2A-containing receptors are heavily involved in mediating LTP at mature synapses. For example, LTP dependent on the Ras-GRF2/Erk Map Kinase pathway can be sustained by GluN2A-containing NMDARs. The rapid kinetics of GluN2A allow for a high temporal fidelity of signaling, which is critical for the precise integration of synaptic inputs required for circuit refinement.

GluN2A Dysfunction in Neurodevelopmental Disorders

Mutations in the GRIN2A gene are a significant cause of a range of neurodevelopmental disorders. The clinical phenotypes are diverse and can result from either gain-of-function (GoF) or loss-of-function (LoF) variants, highlighting the need for precise functional characterization of each mutation.

-

Gain-of-Function (GoF) Mutations: These variants often lead to enhanced agonist potency or slowed deactivation, resulting in excessive receptor activity. This can cause neuronal hyperexcitability, leading to severe, often intractable, epilepsy and developmental and epileptic encephalopathy (DEE).

-

Loss-of-Function (LoF) Mutations: These variants typically result in reduced surface expression or decreased current amplitude. LoF mutations are also associated with epilepsy and intellectual disability, suggesting that the precise level of GluN2A function is critical for normal development.

Quantitative Data: Pathogenic GRIN2A Variants

| Variant | Location | Functional Consequence | Associated Phenotype(s) | Reference(s) |

| S644G | Transmembrane Domain | Gain-of-Function (slow deactivation, enhanced potency) | Developmental and Epileptic Encephalopathy (DEE) | |

| N615K | Pore-lining region | Gain-of-Function (ablated Mg2+ block) | Epilepsy | |

| C436R | Ligand-Binding Domain | Loss-of-Function | Neurodevelopmental Disorder | |

| R518H | Ligand-Binding Domain | Loss-of-Function (reduced expression/current) | Epilepsy-Aphasia Spectrum (EAS) | |

| L812M | Transmembrane Domain | Gain-of-Function | Neurodevelopmental Disorder |

Key Experimental Models and Protocols

The study of GluN2A function and dysfunction relies on a combination of in vitro and in vivo models.

Caption: Workflow for characterizing a pathogenic GRIN2A variant.

Protocol 1: Whole-Cell Patch-Clamp Recording in Transfected HEK293 Cells

This protocol is used to characterize the functional properties of specific GRIN2A variants.

-

Cell Culture and Transfection:

-

Culture Human Embryonic Kidney 293 (HEK293) cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Co-transfect cells using a lipid-based reagent (e.g., Lipofectamine) with expression vectors for human GluN1 and the wild-type or mutant GluN2A subunit. Include a fluorescent reporter (e.g., GFP) to identify transfected cells.

-

Incubate for 24-48 hours post-transfection before recording.

-

-

Electrophysiological Recording:

-

External Solution (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 2 CaCl₂, 0.01 EDTA, 10 Glucose. pH adjusted to 7.4 with NaOH. For testing Mg²⁺ block, MgCl₂ (e.g., 1 mM) can be added.

-

Internal Solution (in mM): 110 D-gluconic acid, 110 CsOH, 30 CsCl, 5 HEPES, 4 NaCl, 1 CaCl₂, 5 BAPTA, 2 MgATP. pH adjusted to 7.35 with CsOH.

-

Recording:

-

Transfer coverslips to a recording chamber continuously perfused with external solution.

-

Identify transfected cells via fluorescence microscopy.

-

Obtain whole-cell configuration using borosilicate glass pipettes (3-5 MΩ resistance).

-

Hold cells at a membrane potential of -60 mV or -70 mV.

-

Apply agonists (e.g., 1 mM glutamate and 0.1 mM glycine) using a rapid solution exchange system to evoke NMDAR-mediated currents.

-

-

-

Data Analysis:

-

Measure peak current amplitude, 10-90% rise time (activation), and the weighted time constant (τw) of the decay phase (deactivation).

-

Construct dose-response curves to determine agonist potency (EC₅₀).

-

Apply voltage ramps or steps in the presence and absence of Mg²⁺ to assess voltage-dependent block.

-

Protocol 2: Western Blotting for GluN2A Expression in Brain Tissue

This protocol quantifies the protein level of GluN2A in animal models or human tissue.

-

Tissue Homogenization:

-

Dissect the brain region of interest (e.g., hippocampus, cortex) on ice.

-

Homogenize the tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.

-

Separate proteins by size on a 7.5% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane with a primary antibody specific for GluN2A (e.g., rabbit anti-GluN2A) overnight at 4°C.

-

Incubate with a loading control primary antibody (e.g., mouse anti-β-actin or β3-tubulin) to normalize for protein loading.

-

Wash the membrane three times in TBST.

-

Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG) for 1 hour at room temperature.

-

Wash the membrane three times in TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager or X-ray film.

-

Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the GluN2A signal to the loading control signal.

-

Protocol 3: Generation of a Grin2a Knock-in Mouse Model

This protocol describes the creation of a mouse model to study a specific GRIN2A mutation in vivo.

-

Design and Generation:

-

Use CRISPR/Cas9 technology to introduce a specific point mutation into the murine Grin2a gene.

-

Design a single guide RNA (sgRNA) to target the genomic region of interest.

-

Design a single-stranded oligodeoxynucleotide (ssODN) donor template containing the desired mutation flanked by homology arms.

-

Inject the Cas9 protein, sgRNA, and ssODN into the cytoplasm of single-cell mouse embryos (e.g., from C57BL/6J strain).

-

Implant the injected embryos into pseudopregnant female mice.

-

-

Genotyping and Breeding:

-

Screen founder (F0) pups for the presence of the knock-in allele using PCR amplification of the target region followed by Sanger sequencing.

-

Breed heterozygous F0 founders with wild-type mice to establish a stable germline transmission of the allele.

-

Maintain the colony by backcrossing heterozygous males to wild-type females.

-

-

Phenotypic Characterization:

-

Seizure Analysis: Monitor mice for spontaneous seizures. For more detailed analysis, implant electrodes for electroencephalography (EEG) recording. Assess susceptibility to induced seizures using chemoconvulsants (e.g., pentylenetetrazole) or electrical stimulation.

-

Behavioral Testing: Conduct a battery of behavioral tests to assess hyperactivity, repetitive behaviors, anxiety, and cognitive function (e.g., Morris water maze for spatial memory).

-

Electrophysiology: Prepare acute or organotypic brain slices from heterozygous and wild-type littermates. Perform whole-cell patch-clamp recordings from neurons (e.g., hippocampal CA1 pyramidal cells) to measure synaptic currents and plasticity (LTP/LTD).

-

Histology and Morphology: Analyze brain tissue for morphological changes, such as altered hippocampal size or neuronal loss.

-

Conclusion and Future Directions

The GluN2A subunit is a master regulator of synaptic maturation and function. Its timely expression and incorporation into synapses are essential for the proper development of neural circuits. The discovery that mutations in GRIN2A are a significant cause of severe neurodevelopmental disorders has underscored its critical importance. The functional characterization of these variants, through the experimental pipelines described here, is a crucial step towards precision medicine. GoF mutations may be amenable to treatment with NMDAR antagonists, while LoF mutations might require alternative strategies.

Future research should continue to focus on:

-

Elucidating the precise mechanisms that regulate the developmental switch in NMDAR composition.

-

Identifying novel interacting proteins that modulate GluN2A-specific signaling.

-

Developing subunit-selective pharmacological modulators (both negative and positive) that can normalize the function of mutant receptors without affecting global NMDAR function.

-

Expanding the use of patient-derived induced pluripotent stem cell (iPSC) models to study GRIN2A variants in a human genetic context.

A deeper understanding of the role of GluN2A in both normal and pathological neurodevelopment will pave the way for novel therapeutic interventions for a range of devastating neurological disorders.

References

- 1. Differential roles of GluN2A- and GluN2B-containing NMDA receptors in neuronal survival and death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synaptic GluN2A-Containing NMDA Receptors: From Physiology to Pathological Synaptic Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of NMDA glutamate receptor functions by the GluN2 subunits - PMC [pmc.ncbi.nlm.nih.gov]

TCN 213 and its Effects on Long-Term Potentiation (LTP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the compound TCN 213 and its interaction with long-term potentiation (LTP), a key cellular mechanism underlying learning and memory. This compound is a selective antagonist of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor. Contrary to initial expectations for a GluN2A antagonist, research indicates that this compound does not inhibit the induction of LTP in the hippocampus. This guide summarizes the available quantitative data, details generalized experimental protocols for studying such compounds, and provides visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound and Long-Term Potentiation

Long-term potentiation (LTP) is a persistent strengthening of synapses following high-frequency stimulation, leading to a long-lasting increase in signal transmission between neurons. It is widely considered a primary cellular correlate of learning and memory. The NMDA receptor, a glutamate-gated ion channel, is a critical component in the induction of many forms of LTP.

The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. The GluN2 subunits, of which there are four main types (A-D), determine many of the receptor's biophysical and pharmacological properties. The GluN2A and GluN2B subunits are the most prevalent in the hippocampus, a brain region crucial for memory formation.

This compound has been identified as a selective antagonist for NMDA receptors containing the GluN2A subunit. This selectivity has made it a valuable tool for dissecting the specific roles of GluN2A-containing NMDA receptors in synaptic plasticity and neuronal function.

Quantitative Data Summary

The primary finding from studies on this compound is its lack of inhibitory effect on the induction of LTP in rat hippocampal slices. The key study by Izumi and Zorumski (2015) demonstrated that while this compound can modulate NMDA receptor-mediated excitatory postsynaptic potentials, it does not prevent the induction of LTP.

Table 1: Effect of this compound on Long-Term Potentiation (LTP) Induction

| Compound | Concentration | Brain Region | LTP Induction Protocol | Effect on LTP Induction | Reference |

| This compound | Not specified in abstract | Rat Hippocampal Slices | High-Frequency Stimulation | No inhibition | Izumi & Zorumski, 2015 |

Table 2: Subunit Selectivity of this compound

| Compound | Target Subunit | Receptor Type | Action |

| This compound | GluN2A | NMDA Receptor | Selective Antagonist |

Experimental Protocols

While the full detailed experimental protocol from the pivotal study by Izumi and Zorumski (2015) is not publicly available, a generalized methodology for assessing the effect of a compound like this compound on LTP in hippocampal slices is presented below. This protocol is based on standard electrophysiological techniques commonly used in the field.

Hippocampal Slice Preparation

-

Animal Model: Male Wistar rats (6-8 weeks old) are commonly used.

-

Anesthesia and Euthanasia: Rats are anesthetized with isoflurane (B1672236) and decapitated, conforming to institutional animal care and use committee guidelines.

-

Brain Extraction and Slicing: The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of a specific composition (e.g., in mM: 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 dextrose). Transverse hippocampal slices (typically 400 µm thick) are prepared using a vibratome.

-

Recovery: Slices are allowed to recover for at least 1 hour in an interface chamber with a continuous flow of oxygenated aCSF at room temperature.

Electrophysiological Recording

-

Recording Chamber: A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF at a controlled temperature (e.g., 30-32°C).

-

Stimulation and Recording: A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Baseline synaptic responses are established by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes.

-

Compound Application: this compound is bath-applied at the desired concentration for a specified period before LTP induction.

-

LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.

-

Post-HFS Recording: fEPSPs are recorded for at least 60 minutes after HFS to assess the magnitude and stability of LTP.

Data Analysis

The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline. The magnitude of LTP is typically quantified as the average fEPSP slope during the last 10 minutes of the recording period. Statistical comparisons are made between control slices (no drug) and slices treated with this compound.

Signaling Pathways and Experimental Workflow Visualizations

Signaling Pathways

The following diagram illustrates the general signaling pathway of a GluN2A-containing NMDA receptor and the point of action of this compound.

Caption: GluN2A-containing NMDA receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow

The following diagram outlines the typical workflow for an in vitro LTP experiment to test the effects of a compound like this compound.

Caption: Generalized workflow for an in vitro LTP experiment.

Discussion and Conclusion

The finding that this compound, a selective GluN2A antagonist, does not block LTP induction is significant. It challenges the hypothesis that the activation of GluN2A-containing NMDA receptors is an absolute requirement for this form of synaptic plasticity in the hippocampus. This suggests a more complex interplay of NMDA receptor subunits in mediating LTP, where either GluN2B-containing receptors alone are sufficient, or there is a redundancy in the signaling pathways leading to potentiation.

The lack of an inhibitory effect on LTP by this compound does not diminish its utility as a research tool. Instead, it provides a more nuanced understanding of the roles of different NMDA receptor subtypes. Future research could explore the effects of this compound on other forms of synaptic plasticity, such as long-term depression (LTD), and in different brain regions to further elucidate the specific functions of GluN2A-containing NMDA receptors.

Investigating Neuronal Excitotoxicity with TCN 213: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of TCN 213 as a pharmacological tool to investigate and potentially mitigate neuronal excitotoxicity, a critical process implicated in a range of neurological disorders. This document provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols for its application, and a summary of key quantitative data. Furthermore, it includes visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of its scientific application.

Introduction to this compound and Neuronal Excitotoxicity

Neuronal excitotoxicity is a pathological process in which excessive stimulation by excitatory neurotransmitters, primarily glutamate (B1630785), leads to neuronal damage and death. This phenomenon is a key contributor to the neuronal loss observed in conditions such as stroke, traumatic brain injury, and neurodegenerative diseases. The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, plays a central role in mediating excitotoxic cell death.

This compound is a selective antagonist of NMDA receptors containing the GluN2A subunit.[1] Its inhibitory action is unique in that it is dependent on the concentration of the co-agonist glycine (B1666218), but not glutamate.[1] This property makes this compound a valuable tool for dissecting the roles of specific NMDA receptor subtypes in both physiological and pathological processes, including the developmental switch of NMDA receptor subunits and NMDA-induced excitotoxicity in mature neurons.[1]

Quantitative Data: this compound Inhibition of NMDA Receptors

The inhibitory potency of this compound on GluN1/GluN2A receptors is directly influenced by the ambient glycine concentration. The following table summarizes the available quantitative data on this compound's inhibitory activity.

| Parameter | Value | Glycine Concentration | Notes |

| Equilibrium Constant (KB) | 2 µM | Not Applicable | Determined by Schild analysis, indicating the antagonist's affinity for the receptor.[2] |

| Inhibition of GluN1/GluN2A Current | 44.0% | 10 µM | Percentage of inhibition of NMDA receptor-mediated currents at a given this compound concentration.[2] |

| Inhibition of GluN1/GluN2A Current | 17.3% | 30 µM | Demonstrates the glycine-dependent nature of this compound's antagonism. |

Experimental Protocols

Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus Oocytes

This protocol is designed to characterize the pharmacological properties of this compound on recombinant NMDA receptors expressed in Xenopus laevis oocytes.

Materials:

-

Xenopus laevis oocytes

-

cRNA for GluN1 and GluN2A subunits

-

Recording solution (in mM): 100 NaCl, 2.5 KCl, 1.8 BaCl₂, 10 HEPES, pH 7.5

-

Agonist solutions: Glutamate and Glycine stocks

-

This compound stock solution

-

Two-electrode voltage-clamp amplifier and data acquisition system

Procedure:

-

Oocyte Preparation and cRNA Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject oocytes with a mixture of GluN1 and GluN2A cRNA and incubate for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

Apply agonist solutions (e.g., 100 µM glutamate and varying concentrations of glycine) to elicit NMDA receptor currents.

-

To determine the inhibitory effect of this compound, co-apply this compound with the agonist solutions.

-

Record the resulting currents and analyze the data to determine IC₅₀ values and the nature of the inhibition (e.g., competitive, non-competitive) through Schild analysis.

-

NMDA-Induced Excitotoxicity Assay in Primary Cortical Neurons

This protocol outlines the procedure for inducing excitotoxicity in primary cortical neuron cultures and assessing the neuroprotective effects of this compound.

Materials:

-

Primary cortical neurons (e.g., from E18 rat embryos)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-